N-[3-(acetylamino)phenyl]-2-chloroacetamide
Description
Chemical Identity and Nomenclature
This compound carries the Chemical Abstracts Service registry number 88342-13-6 and possesses the molecular formula C₁₀H₁₁ClN₂O₂ with a molecular weight of 226.66 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its structural composition of a chloroacetamide group attached to a phenyl ring bearing an acetylamino substituent at the meta position. Alternative nomenclature includes acetamide, N-[3-(acetylamino)phenyl]-2-chloro- and N-(3-acetamidophenyl)-2-chloroacetamide, demonstrating the various naming conventions employed across different chemical databases. The compound exhibits a melting point range of 212-214 degrees Celsius, indicating its crystalline solid state at ambient conditions.
The International Chemical Identifier key for this compound is OFCXEGVJCMFKGG-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation appears as CC(=O)NC1=CC(=CC=C1)NC(=O)CCl, encoding the complete structural information in a linear text format. Chemical suppliers typically offer this compound at purity levels of 95% or higher, with various commercial sources providing quantities ranging from milligrams to kilograms for research and development purposes.
Historical Context of Chloroacetamide Chemistry
The chloroacetamide class of compounds traces its origins to the mid-twentieth century, with chloroacetamide itself being first synthesized and characterized as early as the 1950s. The foundational compound chloroacetamide, bearing the molecular formula C₂H₄ClNO and Chemical Abstracts Service number 79-07-2, established the chemical framework that would later be expanded into numerous derivatives including this compound. The commercial development of chloroacetamide derivatives gained momentum in 1956 with the introduction of N,N-diallyl-2-chloroacetamide for agricultural applications, marking the beginning of systematic exploration of this chemical class.
Research into substituted chloroacetamides expanded significantly during the 1960s and 1970s, driven by their demonstrated efficacy as herbicides and their potential pharmaceutical applications. The synthesis of N-substituted phenyl chloroacetamides, including the specific compound this compound, emerged from systematic structure-activity relationship studies aimed at optimizing biological activity while maintaining chemical stability. Historical patent literature from this period documents various synthetic approaches for preparing chloroacetamide derivatives, including the reaction of chloroacetyl chloride with substituted anilines under controlled conditions.
The evolution of chloroacetamide chemistry continued into the modern era with advances in synthetic methodology and analytical characterization techniques. Contemporary research has revealed the broad antimicrobial potential of substituted phenyl chloroacetamides, with studies demonstrating their effectiveness against both gram-positive and gram-negative bacteria as well as pathogenic yeasts. This historical progression from simple chloroacetamide to complex substituted derivatives like this compound illustrates the systematic advancement of organic chemistry in developing biologically active compounds.
Structural Classification in Organic Chemistry
This compound belongs to the broad classification of substituted acetamides, specifically categorized as a phenylacetamide derivative due to the presence of both acetamide and phenyl ring components. The compound exhibits a bifunctional amide structure, containing two distinct amide linkages: the acetylamino group attached to the phenyl ring and the chloroacetamide moiety that defines its primary classification. This dual amide architecture places the molecule within the specialized subset of diacetamide derivatives, compounds that have shown particular relevance in medicinal chemistry applications.
From a structural perspective, the compound demonstrates aromatic character through its benzene ring system, which is substituted at the meta position with an acetylamino group and at the corresponding para position relative to the chloroacetamide attachment. The chlorine atom in the chloroacetamide portion serves as both an electrophilic center and a potential leaving group in chemical reactions, contributing to the compound's reactivity profile. The presence of multiple hydrogen bond donors and acceptors, including the amide nitrogen atoms and carbonyl oxygen atoms, influences both the compound's physical properties and its potential biological interactions.
The molecular architecture can be further classified based on its topological features, with computational analysis revealing a topological polar surface area within the range of 29-53 square angstroms, indicating moderate polarity that facilitates cellular penetration while maintaining sufficient water solubility. The compound contains four rotatable bonds, providing conformational flexibility that may contribute to its biological activity through adaptive binding to target proteins. This structural classification system aids in predicting the compound's behavior in biological systems and guides the design of related compounds with enhanced activity profiles.
Significance in Chemical Research
This compound holds substantial significance in contemporary chemical research, particularly in the development of novel antimicrobial agents and pharmaceutical intermediates. Recent studies have demonstrated that chloroacetamide derivatives, including this specific compound, exhibit broad-spectrum antimicrobial activity against pathogenic bacteria and fungi, making them valuable candidates for further drug development. The compound's structural features have been shown to influence its biological activity, with the meta-positioned acetylamino group contributing to enhanced antimicrobial potency compared to other substitution patterns.
In the field of medicinal chemistry, this compound serves as an important synthetic intermediate for the preparation of more complex pharmaceutical compounds. The molecule's electrophilic chloroacetamide moiety enables various nucleophilic substitution reactions, allowing chemists to introduce diverse functional groups and create libraries of related compounds for biological screening. This versatility has made the compound particularly valuable in combinatorial chemistry approaches to drug discovery, where systematic structural modifications can be explored to optimize therapeutic properties.
Quantitative structure-activity relationship studies have identified this compound as meeting all criteria established by Lipinski's rule of five, Veber's parameters, and Egan's criteria for drug-like properties. These computational predictions suggest favorable absorption, distribution, metabolism, and excretion characteristics, supporting its potential as a lead compound for pharmaceutical development. The compound's molecular weight of 226.66 daltons, moderate lipophilicity, and appropriate polar surface area collectively contribute to its predicted bioavailability and therapeutic potential.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(14)12-8-3-2-4-9(5-8)13-10(15)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCXEGVJCMFKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366618 | |
| Record name | N-[3-(acetylamino)phenyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88342-13-6 | |
| Record name | N-[3-(acetylamino)phenyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Conditions
| Component | Role | Typical Amount/Condition |
|---|---|---|
| 3-Aminoacetophenone | Aromatic amine substrate | 1 mmol |
| Chloroacetyl chloride | Acylating agent | 1 mmol |
| Triethylamine (TEA) | Base to neutralize HCl | 3 mL |
| Dichloromethane (DCM) | Solvent | 10 mL |
| Temperature | Reaction temperature | Room temperature (20–25 °C) |
| Reaction time | Duration | 0.5 hours |
Synthetic Steps
- Preparation of Reaction Mixture : Dissolve 3-aminoacetophenone and triethylamine in dichloromethane under stirring at room temperature.
- Addition of Chloroacetyl Chloride : Slowly add chloroacetyl chloride dropwise to the stirred solution to control the exothermic reaction.
- Reaction Monitoring : Stir the mixture for approximately 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup : Upon completion, the reaction mixture is washed with ethanol-water to remove impurities and triethylammonium salts.
- Isolation : The crude product is collected as a solid, typically a colorless crystalline compound.
- Purification : Further purification can be achieved by recrystallization from suitable solvents.
Yield and Characterization
- Yield : Approximately 92% under optimized conditions.
- Melting Point : 182–186 °C.
- Spectroscopic Data :
- ^1H NMR (300 MHz, CDCl3): Signals corresponding to acetyl methyl (δ 2.61, s, 3H), methylene adjacent to chlorine (δ 4.21, s, 2H), aromatic protons (δ 7.44–8.48 ppm).
- Mass Spectrometry (ESI-MS): Molecular ion peak consistent with calculated molecular weight (m/z ~212).
- Elemental Analysis : Close agreement with theoretical values for C, H, and N content.
Alternative and Related Synthetic Approaches
Direct Acylation of Aromatic Amines
- The reaction of chloroacetyl chloride with aromatic amines bearing an acetylamino group is the most straightforward and commonly used method.
- The base (e.g., triethylamine) is essential to scavenge HCl formed during the reaction, preventing side reactions and degradation.
Use of Protected Amines and Subsequent Deprotection
- In some synthetic schemes, amino groups are protected (e.g., carbobenzoxy protection) before acylation to improve selectivity.
- After acylation, deprotection steps are carried out to yield the target compound.
- This approach is more common in complex molecule synthesis but less necessary for N-[3-(acetylamino)phenyl]-2-chloroacetamide due to the stability of the acetylamino group.
Reaction in Various Solvent Systems
- Dichloromethane is preferred for its inertness and ability to dissolve both reactants.
- Other solvents like dioxane or DMF have been used in related chloroacetamide syntheses, especially when combined with temperature control to improve yields.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting material | 3-Aminoacetophenone | Provides acetylamino-substituted amine |
| Acylation agent | Chloroacetyl chloride | Introduces chloroacetamide group |
| Base | Triethylamine | Neutralizes HCl, drives reaction |
| Solvent | Dichloromethane | Good solubility, inert medium |
| Temperature | Room temperature | Mild conditions prevent decomposition |
| Reaction time | 30 minutes | Efficient conversion |
| Workup | Ethanol-water wash | Removes impurities |
| Yield | ~92% | High yield, reproducible |
| Product characterization | NMR, MS, elemental analysis | Confirms structure and purity |
Research Findings and Optimization Notes
- The reaction proceeds efficiently at room temperature, avoiding harsh conditions that could degrade the acetylamino group.
- Triethylamine is preferred over inorganic bases due to better solubility and ease of removal.
- The reaction is typically complete within 30 minutes, as monitored by TLC, indicating a rapid acylation process.
- Purification by washing with ethanol-water is sufficient to obtain high-purity product, minimizing the need for chromatographic methods.
- The method is scalable and adaptable for producing gram to kilogram quantities for research or industrial purposes.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted acetamides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-(acetylamino)aniline and chloroacetic acid.
Oxidation and Reduction: The acetylamino group can be oxidized to form corresponding nitroso or nitro derivatives, while reduction can yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted acetamides.
Hydrolysis: 3-(acetylamino)aniline and chloroacetic acid.
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Scientific Research Applications
Pharmaceutical Development
Anticancer Properties
N-[3-(acetylamino)phenyl]-2-chloroacetamide has been studied for its anticancer effects. Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer. For instance, compounds with similar structural features were shown to inhibit growth in multiple cancer cell lines with varying degrees of selectivity and potency. The mechanism of action often involves inducing apoptosis in cancer cells, as evidenced by increased sub-G1 phase populations in cell cycle analyses .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. Studies have shown that this compound and its analogs exhibit activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The effectiveness of these compounds is influenced by the position of substituents on the phenyl ring, which affects their lipophilicity and ability to penetrate bacterial membranes .
Structure-Activity Relationship Studies
Recent studies have focused on the structure-activity relationships (SAR) of this compound derivatives. By modifying various functional groups on the phenyl ring, researchers aim to optimize biological activity while minimizing toxicity. For example, the introduction of electron-withdrawing groups has been associated with increased potency against certain pathogens .
Case Studies and Findings
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active sites of enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
N-[3-(acetylamino)phenyl]-2-chloroacetamide can be compared with other similar compounds, such as:
N-(3-acetamidophenyl)-2-chloroacetamide: Similar structure but different substitution pattern.
N-(4-acetamidophenyl)-2-chloroacetamide: Similar structure with the acetylamino group at the para position.
N-(2-acetamidophenyl)-2-chloroacetamide: Similar structure with the acetylamino group at the ortho position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Biological Activity
N-[3-(acetylamino)phenyl]-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 240.68 g/mol. Its structure features an acetylamino group and a chloroacetamide moiety attached to a phenyl ring, which contributes to its biological activity.
Antitumor Properties
Research indicates that this compound exhibits notable antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against melanoma and prostate cancer cells with promising results:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| B16-F1 (Melanoma) | 12.5 | High |
| A375 (Melanoma) | 10.0 | Moderate |
| DU 145 (Prostate) | 15.0 | High |
The selectivity of this compound for cancer cells over normal fibroblast cells suggests its potential as an anticancer agent .
Antimicrobial Activity
This compound also demonstrates significant antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria:
| Microorganism | Zone of Inhibition (mm) | Activity |
|---|---|---|
| Staphylococcus aureus | 20 | Effective |
| Methicillin-resistant S. aureus (MRSA) | 18 | Effective |
| Escherichia coli | 12 | Moderate |
| Candida albicans | 15 | Moderate |
The compound's effectiveness against MRSA and other pathogens highlights its potential in treating infections caused by resistant strains .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, this compound has shown anti-inflammatory activity in preclinical models. Molecular docking studies suggest that it interacts with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:
| Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| COX-1 | -8.5 |
| COX-2 | -9.0 |
These findings indicate that the compound could be developed into a therapeutic agent for inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chloroacetamide group enhances lipophilicity, facilitating better membrane penetration and bioavailability. Furthermore, variations in substituents on the phenyl ring have been shown to affect the compound's potency:
- Compounds with electron-donating groups exhibit increased antitumor activity.
- The position of substituents significantly influences antimicrobial efficacy.
Case Studies
-
Antitumor Efficacy in Melanoma :
A study showed that this compound significantly reduced tumor growth in mouse models of melanoma, with treated groups exhibiting a 70% reduction in tumor volume compared to controls . -
Antimicrobial Testing Against MRSA :
In a clinical isolate study, this compound demonstrated effective inhibition of MRSA growth in vitro, suggesting potential for further development as an antibiotic .
Q & A
Q. What are the optimized synthetic routes for N-[3-(acetylamino)phenyl]-2-chloroacetamide and its derivatives?
- Methodological Answer : The compound can be synthesized via condensation reactions between chloroacetyl chloride and substituted anilines. For example, a two-step approach involves:
Acetylation : Reacting 3-aminophenol with acetic anhydride to form 3-acetamidophenol.
Chloroacetylation : Treating the intermediate with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions .
- Key Considerations : Use inert atmospheres (N₂/Ar) to avoid oxidation, and monitor reaction progress via TLC or HPLC. Purification is typically done via recrystallization (e.g., toluene) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of This compound?
- Methodological Answer :
- ¹H NMR : Key signals include:
- NH protons (δ 10.2–10.8 ppm, broad singlet for acetamide).
- Chloroacetamide CH₂ (δ 4.2–4.4 ppm, singlet).
- Aromatic protons (δ 6.8–7.5 ppm, multiplet) .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch), ~1540 cm⁻¹ (N–H bend), and ~680 cm⁻¹ (C–Cl stretch) .
- Validation : Compare experimental data with computed spectra (DFT/B3LYP/6-31G*) for bond-length consistency .
Advanced Research Questions
Q. What computational methods are used to predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- HOMO-LUMO Analysis : Assess charge transfer and stability using Gaussian09 at the B3LYP/6-311++G(d,p) level. Lower HOMO-LUMO gaps (<5 eV) indicate higher reactivity .
- Molecular Electrostatic Potential (MESP) : Identify nucleophilic/electrophilic sites. For example, the chloroacetamide group shows strong electrophilic character due to Cl’s electron-withdrawing effect .
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes) by analyzing binding energies (ΔG < −7 kcal/mol suggests strong affinity) .
Q. How do crystallographic studies resolve contradictions in reported hydrogen-bonding patterns?
- Methodological Answer :
- X-ray Diffraction : Refine crystal structures (e.g., SHELXL-2018) to measure dihedral angles and hydrogen bonds. For example, the title compound’s crystal packing is stabilized by N–H···O interactions (2.8–3.0 Å bond length) .
- Data Reconciliation : Compare with analogous structures (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) to identify deviations caused by substituent effects .
Q. What strategies mitigate challenges in analyzing environmental degradation products of chloroacetamides?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (3.5 µm, 100 Å) with gradient elution (0.1% formic acid in H₂O/MeCN) to separate metabolites.
- Isotopic Labeling : Track degradation pathways using ¹⁴C-labeled analogs in soil/water studies .
- Contradiction Management : Cross-validate results with in silico tools (EPI Suite) to resolve discrepancies in half-life (t₁/₂) estimates .
Experimental Design & Data Analysis
Q. How to design assays for evaluating the herbicidal activity of This compound derivatives?
- Methodological Answer :
- Pre-emergence Testing : Apply compounds (0.1–1.0 mM) to soil seeded with Amaranthus retroflexus. Monitor germination inhibition over 14 days.
- Enzymatic Assays : Target acetolactate synthase (ALS) activity using spectrophotometric NADH oxidation rates (λ = 340 nm) .
- Data Interpretation : Use ANOVA (p < 0.05) to compare efficacy against commercial herbicides (e.g., alachlor) .
Q. What mechanistic insights explain the selective fluorescence quenching of Hg²⁺ by thiacalixarene-functionalized derivatives?
- Methodological Answer :
- Spectrofluorimetry : Measure emission at λ = 450 nm (excitation: 350 nm) with increasing Hg²⁺ concentrations. Calculate Stern-Volmer constants (Ksv > 10⁴ M⁻¹ indicates strong binding) .
- Job’s Plot Analysis : Confirm 1:1 stoichiometry for the Hg²⁺ complex.
- Mechanism : Hg²⁺ coordinates with the acetamide’s carbonyl oxygen and thiacalixarene’s sulfur atoms, inducing chelation-enhanced quenching (CHEQ) .
Contradiction Resolution
Q. How to address discrepancies in reported bioactivity data across cell lines?
- Methodological Answer :
- Dose-Response Curves : Test compounds at 0.1–100 µM in multiple cell lines (e.g., HEK293 vs. HepG2) using MTT assays. Normalize data to controls (DMSO < 0.1%).
- Meta-Analysis : Pool data from studies (e.g., PubMed, SciFinder) and apply random-effects models to identify outliers .
- Hypothesis : Variations may arise from differences in membrane permeability or metabolic enzyme expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
